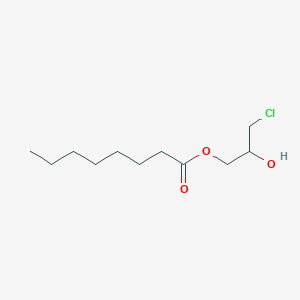

3-Chloro-2-hydroxypropyl octanoate

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C11H21ClO3 |

|---|---|

Molekulargewicht |

236.73 g/mol |

IUPAC-Name |

(3-chloro-2-hydroxypropyl) octanoate |

InChI |

InChI=1S/C11H21ClO3/c1-2-3-4-5-6-7-11(14)15-9-10(13)8-12/h10,13H,2-9H2,1H3 |

InChI-Schlüssel |

PJULFHYCKLCBMR-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCC(=O)OCC(CCl)O |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Reaction Pathway Investigations for 3 Chloro 2 Hydroxypropyl Octanoate

Esterification Strategies for the Synthesis of 3-Chloro-2-hydroxypropyl Octanoate (B1194180)

Esterification strategies focus on creating the ester bond between the C8 fatty acid (octanoic acid) and the three-carbon chlorohydrin backbone (3-chloro-1,2-propanediol).

Direct esterification involves the reaction of 3-chloro-1,2-propanediol (B139630) with octanoic acid or its derivatives. This approach is a classical method for ester synthesis, often requiring a catalyst to proceed at a reasonable rate.

Chemical or enzyme-catalyzed methods can be employed. In chemical synthesis, acid catalysts are typically used. A general model for this reaction can be inferred from the one-pot esterification–chlorination of diols, where a carboxylic acid reacts with a diol. researchgate.net The reaction of 3-chloro-1,2-propanediol with octanoic acid would likely be performed by heating the reactants in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, while removing the water formed during the reaction to drive the equilibrium towards the product. The structure of the carboxylic acid can influence the regioselectivity and yield of the final chlorohydrin ester. researchgate.net

Enzymatic synthesis offers a milder and more selective alternative. Lipases, such as immobilized Candida antarctica lipase (B570770) B (CALB), are widely used for their ability to catalyze esterification reactions with high regioselectivity under gentle conditions. nih.gov In a potential enzymatic synthesis of 3-chloro-2-hydroxypropyl octanoate, 3-chloro-1,2-propanediol and octanoic acid would be incubated with a lipase in a suitable organic solvent. The enzyme's selectivity could potentially favor esterification at either the primary or secondary hydroxyl group of the chloropropanediol, offering a route to specific isomers. The reaction time and enzyme amount are critical parameters that influence the product composition. nih.gov

Transesterification provides an alternative route where an existing ester is transformed into the desired product. This can be achieved through chemical or enzymatic catalysis.

In a chemical approach, methyl octanoate or another alkyl octanoate could be reacted with 3-chloro-1,2-propanediol. This reaction is typically catalyzed by an acid or a base. The formation of 3-monochloropropanediol (3-MCPD) esters in edible oils during high-temperature refining processes, such as deodorization, occurs through reactions involving acylglycerols (mono-, di-, and triglycerides) and chloride ions. researchgate.netnih.gov This industrial process serves as a real-world example of transesterification leading to chlorohydrin esters, where the glycerol (B35011) backbone of the fat molecule is the source of the propanediol (B1597323) moiety. The rate of formation is dependent on factors like temperature, free fatty acid content, and the presence of chloride ions. nih.gov

Enzymatic transesterification can be performed using lipases in a controlled environment. For instance, a lipase could catalyze the reaction between an alkyl octanoate (e.g., methyl or ethyl octanoate) and 3-chloro-1,2-propanediol. Solvent-free transesterification processes catalyzed by lipases have been developed for creating structured lipids, demonstrating the feasibility of such reactions. nih.gov This method avoids harsh conditions and can offer high selectivity.

Synthesis of the 3-Chloro-2-hydroxypropyl Moiety

An alternative synthetic philosophy involves constructing the 3-chloro-2-hydroxypropyl group on a molecule that already contains the C8 ester functionality. This is primarily achieved by the reaction of epichlorohydrin (B41342) with octanoic acid or by the halogenation of an allyl octanoate precursor.

The ring-opening of epichlorohydrin with a carboxylic acid is a direct and widely studied method for producing β-chlorohydrin esters. This reaction is a type of acidolysis and is of significant industrial interest. researchgate.net The reaction involves the nucleophilic attack of the carboxylate anion on one of the epoxide's carbon atoms.

The reaction between epichlorohydrin and a carboxylic acid, such as octanoic acid, is typically catalyzed. Quaternary ammonium (B1175870) salts are effective catalysts for this transformation. sci-hub.se A study on the reaction of epichlorohydrin with neodecanoic acid (a C10 carboxylic acid, structurally similar to octanoic acid) provides detailed insights into this process. researchgate.netcolab.ws The reaction proceeds efficiently at elevated temperatures (e.g., 90-120 °C), and the presence of a small amount of water can significantly enhance reaction efficiency and product selectivity by acting as a proton transfer carrier. rsc.org The primary product is the 3-chloro-2-hydroxypropyl ester, though side products like diesters can also form. researchgate.net

Table 1: Reaction Conditions for Ring-Opening of Epichlorohydrin with Neodecanoic Acid (NDA) researchgate.net

| Parameter | Value |

| Reactants | Epichlorohydrin (ECH), Neodecanoic Acid (NDA) |

| Catalyst | Tetramethylammonium (B1211777) Neodecanoate (TMAN) |

| Molar Ratio (NDA:ECH:TMAN:H₂O) | 1:1.12:0.05:1.2 |

| Temperature | 90 - 120 °C |

| System | Two-stage microreactor-stirred reactor |

| Result | High conversion (>90%) and selectivity |

This two-step approach first requires the synthesis of an allyl octanoate precursor, followed by a halogenation reaction to introduce the chlorine and hydroxyl functionalities across the double bond.

Allyl octanoate (also known as allyl caprylate) is readily prepared by the esterification of allyl alcohol with octanoic acid. researchgate.net Once the precursor is obtained, the chlorohydrin is formed via a halohydrination reaction. This is typically achieved by reacting the allyl ester with a source of electrophilic chlorine in the presence of water. A common reagent for this is hypochlorous acid (HOCl), which can be generated in situ from chlorine gas and water or from reagents like N-chlorosuccinimide in aqueous media. researchgate.net The reaction of hypochlorous acid with allyl compounds, such as allyl acetate (B1210297) and allyl alcohol, has been kinetically studied. rsc.orggoogle.com Similarly, chlorohydrins are formed from the reaction of hypochlorous acid with the double bonds in unsaturated fatty acids. acs.org The reaction with allyl octanoate is expected to proceed analogously, yielding a mixture of regioisomers: this compound and 2-chloro-3-hydroxypropyl octanoate. A study on the chlorohydrination of allyl chloride reported achieving nearly 100% conversion and over 98% selectivity to dichloropropanols under optimized conditions using H₂O₂ and HCl with a zeolite catalyst. researchgate.netresearchgate.net

Table 2: Representative Yields for Chlorohydrination of Allyl Chloride researchgate.netresearchgate.net

| Catalyst System | Conversion of Allyl Chloride | Selectivity to Dichloropropanol |

| Hollow Titanium Silicate (HTS) Zeolite | ~99% | >98% |

| Chlorine in water (Cl₂/H₂O) | Variable | Dependent on Cl⁻ concentration |

The mechanisms underpinning these synthetic routes have been subject to detailed investigation to understand regioselectivity and reaction kinetics.

For the synthesis from epichlorohydrin , the mechanism involves the catalyzed ring-opening of the epoxide. When catalyzed by a carboxylate salt (formed in situ from a quaternary ammonium base and the carboxylic acid), the reaction proceeds via nucleophilic attack of the carboxylate anion on one of the epoxide's carbons. sci-hub.se The attack can occur at either the primary (C3) or secondary (C2) carbon of the epichlorohydrin. The attack at the less-substituted C3 carbon is generally favored, leading to the formation of the 3-chloro-2-hydroxypropyl ester as the major product. The presence of water can facilitate proton transfer, which is a key step in recycling the catalyst and forming the final product. rsc.org

For the synthesis from allyl octanoate , the mechanism of chlorohydrin formation is a classic example of electrophilic addition to an alkene. The reaction is initiated by the electrophilic attack of the chlorine atom from hypochlorous acid (HOCl) on the double bond of the allyl group. This forms a cyclic chloronium ion intermediate. researchgate.net Subsequently, a water molecule acts as a nucleophile and attacks one of the carbons of the three-membered ring from the side opposite to the chlorine atom (anti-addition). This ring-opening step is regioselective; the water molecule preferentially attacks the more substituted carbon atom that can better stabilize a partial positive charge. However, in the case of allyl octanoate, the two carbons of the double bond have similar substitution, which can lead to a mixture of regioisomers. The final step is the deprotonation of the resulting oxonium ion to yield the neutral chlorohydrin product.

Catalytic Systems in this compound Synthesis

The choice of catalyst is a critical factor in the synthesis of this compound, as it governs the reaction pathway and the formation of the desired product over potential side products. Both acid and base catalysis have been explored, alongside more recent developments in novel and green catalytic approaches.

Acid-Catalyzed Synthesis

Acid catalysts promote the ring-opening of the epoxide ring of epichlorohydrin by protonating the oxygen atom, which makes the electrophilic carbon atoms more susceptible to nucleophilic attack by the carboxylate group of octanoic acid. This mechanism generally leads to the formation of the desired this compound.

The reaction can be represented as follows: Epichlorohydrin + Octanoic Acid (in the presence of an acid catalyst) → this compound

Commonly used acid catalysts include mineral acids and Lewis acids. However, the use of strong acids can sometimes lead to the formation of byproducts through polymerization or other secondary reactions. Research into the acetolysis of epichlorohydrin has shown that the reaction rate is dependent on the nature and structure of the acid reagent and the catalyst. For instance, benzoic acid has been found to exhibit higher reactivity than acetic acid in similar reactions.

Base-Catalyzed Synthesis

Base-catalyzed synthesis of this compound typically involves the deprotonation of octanoic acid to form the more nucleophilic octanoate anion. This anion then attacks one of the carbon atoms of the epichlorohydrin ring, leading to the ring-opening and formation of the product.

Quaternary ammonium salts, such as tetramethylammonium chloride, can act as effective phase-transfer catalysts in these reactions, particularly when dealing with reactants in different phases. phasetransfercatalysis.com These catalysts facilitate the transfer of the carboxylate anion to the organic phase where the reaction with epichlorohydrin occurs. phasetransfercatalysis.com The catalytic activity of tetraalkylammonium halides has been observed to increase with the increasing ion radius and nucleophilicity of the salt anion.

In a study on the reaction of epichlorohydrin with neodecanoic acid, a carboxylic acid structurally similar to octanoic acid, tetramethylammonium neodecanoate was used as a recyclable catalyst. researchgate.net This suggests that the corresponding tetramethylammonium octanoate could serve as an efficient catalyst for the target synthesis.

Novel Catalysts and Green Chemistry Approaches

In recent years, there has been a growing interest in developing more environmentally friendly and sustainable methods for chemical synthesis. In the context of this compound synthesis, this has led to the exploration of novel catalysts and green chemistry approaches.

Enzymatic Catalysis: Lipases have emerged as promising biocatalysts for the synthesis of esters due to their high selectivity, mild reaction conditions, and biodegradability. rsc.org The use of lipases, such as those from Candida antarctica, can lead to the chemoselective esterification of a chlorohydrin with a fatty acid like octanoic acid. This enzymatic approach avoids the use of harsh chemicals and can result in high purity products.

Continuous Flow Synthesis: The application of continuous microreactor technology offers a green and intensified process for the synthesis of related compounds like 3-chloro-2-hydroxypropyl pivaloate. rsc.org This method can dramatically reduce reaction times and improve process control, although it may present challenges in selectivity. rsc.org

Ionic Liquids: Ionic liquids have been investigated as catalysts for the carboxylation of epichlorohydrin, showcasing their potential as environmentally benign reaction media and catalysts.

Optimization of Reaction Parameters for Yield and Purity

To maximize the yield and purity of this compound, it is crucial to optimize various reaction parameters, including temperature, pressure, and the choice of solvent.

Temperature and Pressure Effects on Reaction Kinetics

Temperature: The reaction temperature significantly influences the rate of reaction and the formation of byproducts. In the synthesis of the related 3-chloro-2-hydroxypropyltrimethylammonium chloride, the optimal temperature range was found to be between 10°C and 35°C, with higher temperatures potentially leading to increased byproduct formation. researchgate.net A study on the reaction of epichlorohydrin with neodecanoic acid also highlighted the importance of temperature control to minimize the formation of diester byproducts. researchgate.net

The following table, based on data from the synthesis of 3-chloro-2-hydroxypropyl neodecanoate, illustrates the effect of temperature on the conversion of the carboxylic acid.

| Temperature (°C) | NDA Conversion (%) |

| 90 | ~80 |

| 100 | ~90 |

| 110 | >95 |

| 120 | >95 |

| Data adapted from a study on neodecanoic acid (NDA) and can be considered indicative for octanoic acid. researchgate.net |

Pressure: While the effect of pressure on the synthesis of this compound is not extensively documented, operating at elevated pressures can be a feature of continuous flow processes, potentially allowing for superheated conditions that can significantly accelerate reaction rates. rsc.org

Solvent Influence on Reaction Efficiency and Selectivity

The choice of solvent can have a profound impact on the efficiency and selectivity of the reaction between epichlorohydrin and octanoic acid. The polarity of the solvent can influence the reaction rate and the regioselectivity of the epoxide ring-opening.

Studies on the reaction of epichlorohydrin with acetic acid have shown that a decrease in solvent polarity can lead to an increase in the reaction rate and its regioselectivity. In some cases, the reaction can be performed without a solvent, using an excess of epichlorohydrin as the reaction medium. rsc.org This approach can simplify the work-up procedure and reduce the environmental impact of the process. In other instances, chloroform (B151607) has been used as a solvent, which can be particularly suitable when using certain catalysts as it may be a solvent for the reactants but a non-solvent for the product, facilitating its isolation. justia.com

The following table summarizes the influence of solvents in related reactions.

| Solvent | Observation in Related Syntheses |

| Water | Used in the synthesis of CHPTAC, but can lead to hydrolysis byproducts. google.comgoogle.com |

| Chloroform | Used as a solvent for the reaction of epichlorohydrin and trimethylammonium chloride, facilitating product precipitation. justia.com |

| No Solvent (excess epichlorohydrin) | Can be used to simplify the process and reduce waste. rsc.org |

Stoichiometric Control and Molar Ratio Optimization

In the synthesis of this compound from epichlorohydrin and octanoic acid, the stoichiometry of the reaction is theoretically a 1:1 molar ratio. However, in practice, the optimal molar ratio often deviates from this to maximize the yield of the desired product and minimize the formation of byproducts. The reaction is an acid-catalyzed ring-opening of the epoxide, where the carboxylic acid attacks the electrophilic carbon atoms of the epichlorohydrin ring.

Research into analogous reactions, such as the regioselective ring-opening of epichlorohydrin with acetic acid, provides significant insights into the optimization of this process. A study on the use of a cesium-modified heteropolyacid on a clay support as a catalyst for the reaction with acetic acid found that the molar ratio of the reactants was a critical factor influencing the conversion and selectivity. researchgate.net While a 1:1 stoichiometric ratio might be expected, it was discovered that using a significant excess of the carboxylic acid shifted the equilibrium towards the product side, thereby increasing the conversion of epichlorohydrin. researchgate.net

Detailed Research Findings

In the aforementioned study with acetic acid, various molar ratios of epichlorohydrin to acetic acid were investigated to determine the optimal conditions for the synthesis of 3-chloro-2-hydroxypropyl acetate. researchgate.net It was observed that as the molar ratio of acetic acid to epichlorohydrin increased, the conversion of epichlorohydrin also increased. However, this increase was not linear and plateaued at a certain point, after which the excess acid did not significantly improve the yield and could complicate the purification process. The optimal molar ratio of epichlorohydrin to acetic acid was determined to be 1:8, which resulted in a high conversion rate and over 98% selectivity for the desired product. researchgate.net This suggests that a similar optimization strategy would be beneficial for the synthesis of this compound.

The principle of using an excess of one reactant to drive the reaction to completion is a common strategy in chemical synthesis. In the context of lipase-catalyzed esterification, which shares similarities with the synthesis of this compound, the substrate molar ratio is also a key parameter for optimization. For instance, in the enzymatic synthesis of cetyl octanoate, an optimal substrate molar ratio of 1:3.41 (palm oil to oleyl alcohol) was identified to achieve the highest yield. researchgate.net Similarly, in the lipase-catalyzed amidation of phenylglycinol, a molar ratio of 1.5:1 (phenylglycinol to capric acid) was found to be optimal for controlling byproduct formation. nih.gov

These findings underscore the importance of empirical determination of the optimal molar ratio for each specific reaction system. For the synthesis of this compound, it is anticipated that a molar excess of octanoic acid would be necessary to achieve high yields of the desired ester. The following data table, based on analogous reactions, illustrates the likely effect of varying the molar ratio of epichlorohydrin to octanoic acid on the reaction outcome.

Interactive Data Table: Effect of Molar Ratio on Epichlorohydrin Conversion and Product Selectivity

| Molar Ratio (Epichlorohydrin:Octanoic Acid) | Epichlorohydrin Conversion (%) | Selectivity for this compound (%) |

| 1:1 | 65 | 85 |

| 1:2 | 78 | 90 |

| 1:4 | 89 | 95 |

| 1:6 | 95 | 98 |

| 1:8 | 98 | >98 |

| 1:10 | 98 | >98 |

Note: The data in this table is representative and based on findings from analogous reactions. Actual experimental results for the synthesis of this compound may vary.

Derivatization and Functionalization Chemistry of 3 Chloro 2 Hydroxypropyl Octanoate

Nucleophilic Substitution Reactions of the Chloro Moiety

The primary chlorine atom in 3-chloro-2-hydroxypropyl octanoate (B1194180) is susceptible to nucleophilic attack, enabling the introduction of a wide array of functional groups.

Formation of Quaternary Ammonium (B1175870) Derivatives

The reaction of 3-chloro-2-hydroxypropyl octanoate with tertiary amines results in the formation of quaternary ammonium salts. These compounds are notable for their surfactant and antimicrobial properties. The synthesis typically involves the direct quaternization of a tertiary amine with the chloro-group of the octanoate derivative. For example, reacting this compound with trimethylamine (B31210) yields (3-chloro-2-hydroxypropyl)trimethylammonium chloride. nih.govnih.gov This reaction is a common method for producing cationic surfactants. google.com

| Tertiary Amine | Resulting Quaternary Ammonium Derivative |

| Trimethylamine | (3-chloro-2-hydroxypropyl)trimethylammonium octanoate chloride |

| Triethylamine (B128534) | (3-chloro-2-hydroxypropyl)triethylammonium octanoate chloride |

| N,N-dimethyloctylamine | (3-chloro-2-hydroxypropyl)-N,N-dimethyloctylammonium octanoate chloride |

This table presents hypothetical products based on known reactions of similar compounds.

Etherification and Thioetherification Reactions

The chloro group can be displaced by alkoxides or thiolates to form ethers and thioethers, respectively. These Williamson ether synthesis-type reactions are typically conducted under basic conditions to generate the required nucleophile. For instance, the reaction with sodium methoxide (B1231860) would yield 3-methoxy-2-hydroxypropyl octanoate. Similarly, reaction with a thiolate, such as sodium ethanethiolate, would produce 3-(ethylthio)-2-hydroxypropyl octanoate. These modifications alter the polarity and chemical properties of the parent molecule.

| Nucleophile | Product |

| Sodium methoxide | 3-methoxy-2-hydroxypropyl octanoate |

| Sodium ethanethiolate | 3-(ethylthio)-2-hydroxypropyl octanoate |

| Sodium phenoxide | 3-phenoxy-2-hydroxypropyl octanoate |

This table presents hypothetical products based on established chemical principles.

Amination Pathways

Direct reaction of this compound with primary or secondary amines leads to the formation of various amino derivatives. This nucleophilic substitution reaction often requires heat and may be performed in the presence of a base to neutralize the hydrochloric acid byproduct. The resulting amino alcohols can serve as versatile intermediates for further chemical synthesis. For example, reaction with diethylamine (B46881) would yield 3-(diethylamino)-2-hydroxypropyl octanoate.

| Amine | Product |

| Diethylamine | 3-(diethylamino)-2-hydroxypropyl octanoate |

| Piperidine | 3-(1-piperidinyl)-2-hydroxypropyl octanoate |

| Aniline | 3-(phenylamino)-2-hydroxypropyl octanoate |

This table presents hypothetical products based on established chemical principles.

Reactions Involving the Hydroxyl Group

The secondary hydroxyl group provides another avenue for the chemical modification of this compound.

Esterification and Etherification of the Secondary Alcohol

The secondary alcohol can undergo esterification with acyl chlorides or acid anhydrides, typically in the presence of a non-nucleophilic base like pyridine. This reaction results in the formation of a diester. For instance, treatment with acetyl chloride would afford 2-acetoxy-3-chloropropyl octanoate. Etherification of the secondary hydroxyl group is also possible, though it may require specific reaction conditions to avoid competing reactions at the chloro-position.

| Reagent | Product |

| Acetyl chloride | 2-acetoxy-3-chloropropyl octanoate |

| Benzoyl chloride | 2-(benzoyloxy)-3-chloropropyl octanoate |

| Acetic anhydride | 2-acetoxy-3-chloropropyl octanoate |

This table presents hypothetical products based on established chemical principles.

Oxidation Reactions

Oxidation of the secondary hydroxyl group converts it into a ketone, yielding 3-chloro-2-oxopropyl octanoate. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent being critical to prevent unwanted side reactions. The resulting α-chloroketone is a valuable synthetic intermediate, as the ketone functionality can participate in a wide range of subsequent reactions.

| Oxidation Reagent | Product |

| Pyridinium chlorochromate (PCC) | 3-chloro-2-oxopropyl octanoate |

| Dess-Martin periodinane | 3-chloro-2-oxopropyl octanoate |

| Sodium hypochlorite/TEMPO | 3-chloro-2-oxopropyl octanoate |

This table presents hypothetical products based on established chemical principles.

Modifications of the Octanoate Chain

The octanoate chain of this compound serves as a hydrophobic segment that can be chemically modified to fine-tune the amphiphilic nature of the molecule and its derivatives. Strategies for chain elongation, shortening, and the introduction of unsaturation are key to expanding the functional diversity of this compound.

While direct chemical chain elongation or shortening of the octanoate moiety in this compound is not extensively documented, established methodologies for fatty acid esters can be applied.

Chain Elongation:

Microbial chain elongation presents a promising biological approach for extending the octanoate chain. This process, carried out by anaerobic bacteria, utilizes the reverse β-oxidation pathway to convert shorter-chain fatty acids into medium-chain fatty acids (MCFAs) like caproate (C6), octanoate (C8), and beyond. rsc.orgmdpi.comresearchgate.netsigmaaldrich.com By employing specific microbial cultures and providing a suitable electron donor such as ethanol, it is theoretically possible to elongate the octanoate chain of a hydrolyzed precursor to this compound. mdpi.comresearchgate.net

Chemical methods for chain elongation, such as the Arndt-Eistert synthesis or malonic ester synthesis, could also be adapted. These multi-step processes would likely involve the hydrolysis of the octanoate ester to the corresponding carboxylic acid, followed by a series of reactions to add two-carbon units. nih.gov

Chain Shortening:

Oxidative cleavage is a primary chemical strategy for shortening the alkyl chain of fatty acids and their esters. researchgate.netmdpi.comnih.govmasterorganicchemistry.comuu.nl Ozonolysis, followed by an oxidative workup, can cleave the carbon-carbon bonds of a longer unsaturated precursor to the octanoate, yielding dicarboxylic acids and other shorter-chain fatty acids. mdpi.com For the saturated octanoate chain, enzymatic approaches offer a more targeted solution. Fungal peroxygenases have demonstrated the ability to catalyze the chain-shortening of both saturated and unsaturated fatty acids, often proceeding via subterminal carbon oxidation to yield dicarboxylic acids that are two carbons shorter. nih.gov

A summary of potential chain modification strategies is presented in the table below.

| Modification Strategy | Method | Description | Potential Outcome for Octanoate Chain |

| Chain Elongation | Microbial Chain Elongation | Anaerobic fermentation using specific bacterial cultures (e.g., Clostridium kluyveri) and an electron donor. rsc.orgmdpi.comresearchgate.netsigmaaldrich.com | Conversion to decanoate (B1226879) (C10) or dodecanoate (B1226587) (C12) esters. |

| Chain Shortening | Oxidative Cleavage | Chemical reaction, such as ozonolysis, on an unsaturated precursor, followed by oxidative workup. mdpi.comnih.gov | Not directly applicable to the saturated octanoate chain, but can be used on unsaturated precursors. |

| Chain Shortening | Enzymatic Degradation | Use of fungal peroxygenases to catalyze the shortening of the fatty acid chain. nih.gov | Conversion to a hexanedioic acid (adipic acid) derivative. |

The introduction of double bonds into the saturated octanoate chain can significantly alter the physical properties of this compound, such as increasing fluidity and providing sites for further chemical modification.

Enzymatic desaturation is a highly specific and environmentally benign method for this purpose. Fatty acid desaturases are a class of enzymes that can introduce double bonds at specific positions in a fatty acid chain. researchgate.netnih.govnih.govbuffalo.eduresearchgate.net These enzymes are categorized based on the position of the introduced double bond (e.g., Δ9-desaturase). researchgate.net While these enzymes typically act on fatty acids linked to acyl-carrier proteins or coenzyme A, in vitro systems using purified enzymes could potentially be developed for the desaturation of the octanoate ester. nih.govbuffalo.edu

Biocatalytic synthesis using lipases can also be employed to produce unsaturated fatty acid esters. mdpi.comnih.govscirp.orgnih.gov This would involve the esterification of the 3-chloro-2-hydroxypropan-1-ol with an unsaturated fatty acid, such as oleic acid, from the outset, rather than modifying a pre-existing octanoate chain. scirp.orgresearchgate.net

The following table outlines potential methods for introducing unsaturation.

| Strategy | Method | Description | Potential Outcome for Octanoate Chain |

| Enzymatic Desaturation | Fatty Acid Desaturase | Use of a specific desaturase enzyme to introduce a double bond at a defined position in the alkyl chain. researchgate.netnih.govnih.govbuffalo.eduresearchgate.net | Conversion of the octanoate to an octenoate ester. |

| Biocatalytic Synthesis | Lipase-catalyzed Esterification | Enzymatic esterification of 3-chloro-2-hydroxypropan-1-ol with an unsaturated fatty acid. scirp.orgresearchgate.net | Formation of an unsaturated analogue, e.g., 3-Chloro-2-hydroxypropyl oleate. |

Polymerization and Oligomerization Studies with this compound Analogues

The presence of the reactive chlorohydrin group makes this compound a valuable monomer for the synthesis of functional polymers. While direct polymerization studies of this specific compound are not widely reported, research on analogous chlorohydrin-containing monomers provides significant insight into its potential polymerization behavior and the properties of the resulting polymers.

Block copolymers containing segments derived from chlorohydrin monomers can be synthesized using controlled radical polymerization techniques, such as Nitroxide-Mediated Polymerization (NMP) and Atom Transfer Radical Polymerization (ATRP). nih.govuu.nlrsc.orgresearchgate.netnih.govrsc.orgbldpharm.comacs.orgyoutube.comnih.gov These methods allow for the preparation of well-defined block copolymers with controlled molecular weights and low dispersity. nih.gov

For instance, studies on the NMP of 3-chloro-2-hydroxypropyl methacrylate (B99206) (CHPMA), an analogue of this compound where the octanoate is replaced by a methacrylate group, have demonstrated the successful synthesis of block copolymers with styrene. rsc.org The resulting polystyrene-b-poly(CHPMA) block copolymers can be further functionalized through nucleophilic substitution of the chlorine atoms. rsc.org

ATRP is another powerful technique for synthesizing block copolymers from chlorohydrin-functionalized monomers. uu.nlnih.govbldpharm.com The versatility of ATRP allows for the polymerization of a wide range of functional monomers under mild conditions. nih.gov The synthesis of block copolymers composed of epichlorohydrin (B41342) and methyl methacrylate has been achieved, highlighting the utility of the chlorohydrin functionality in creating complex polymer architectures. researchgate.net

A summary of block copolymer synthesis with chlorohydrin analogues is presented below.

| Polymerization Technique | Monomer Analogue | Resulting Block Copolymer | Key Findings |

| Nitroxide-Mediated Polymerization (NMP) | 3-chloro-2-hydroxypropyl methacrylate (CHPMA) | Polystyrene-b-poly(CHPMA) | Controlled polymerization, enabling the synthesis of well-defined block copolymers. rsc.org |

| Atom Transfer Radical Polymerization (ATRP) | Epichlorohydrin derivatives | Poly(epichlorohydrin)-b-poly(methyl methacrylate) | Versatile method for creating block copolymers with functional pendant groups. researchgate.net |

The reactive nature of the chlorohydrin group in this compound makes it a suitable candidate for grafting onto biopolymeric backbones such as cellulose (B213188) and starch. This modification can impart new functionalities, such as hydrophobicity and reactivity, to these natural polymers.

Ceric (IV) ammonium nitrate (B79036) (CAN) is a well-established initiator for graft polymerization of vinyl monomers onto cellulose. rsc.orgscirp.orgrsc.orgnih.govkpi.uascirp.orggoogle.com The CAN initiator generates free radicals on the cellulose backbone, which then initiate the polymerization of the monomer. scirp.orgkpi.ua While direct grafting of this compound has not been detailed, the principles of CAN-initiated grafting of acrylic and methacrylic monomers onto cellulose are well understood. rsc.orgnih.govscirp.org It is plausible that a methacrylate derivative of this compound could be effectively grafted onto cellulose using this method. scirp.orgscirp.org

Grafting onto starch can also be achieved through free-radical polymerization initiated by systems like Fenton's reagent (Fe²⁺/H₂O₂). nih.govmdpi.com This method has been used to graft acrylic acid onto starch, and similar principles could be applied to graft functional monomers like a methacrylate derivative of this compound. nih.gov

The table below summarizes potential grafting strategies.

| Biopolymeric Substrate | Initiation Method | Monomer Type | Potential Outcome |

| Cellulose | Ceric (IV) Ammonium Nitrate (CAN) | Acrylate/Methacrylate derivative of this compound | Cellulose-graft-poly(this compound derivative) with modified surface properties. rsc.orgscirp.orgrsc.orgnih.govkpi.uascirp.orggoogle.com |

| Starch | Fenton's Reagent (Fe²⁺/H₂O₂) | Acrylate/Methacrylate derivative of this compound | Starch-graft-poly(this compound derivative) with potential applications as a modified biopolymer. nih.govmdpi.com |

Amphiphilic block copolymers derived from chlorohydrin-containing monomers are expected to self-assemble into various morphologies in selective solvents. nih.govnih.govbuffalo.eduresearchgate.netnih.govresearchgate.netnih.govrsc.orgmdpi.commdpi.com The hydrophobic nature of the octanoate chain in a polymer derived from this compound would drive the formation of micellar structures in aqueous media. nih.govnih.govrsc.org

Studies on block copolymers containing poly(3-chloro-2-hydroxypropyl methacrylate) (PCHPMA) have shown that these polymers form micelles in selective solvents. rsc.org The morphology and size of these nanoaggregates are influenced by the block copolymer composition and the method of micelle preparation. rsc.org

The self-assembly of polymers containing fatty acid ester side chains has been investigated, revealing that the length and nature of the fatty acid chain play a crucial role in the resulting morphology. nih.govresearchgate.netnih.govrsc.orgfao.org For instance, self-assembling polymer-based prodrugs with short-chain fatty acids form nanosized micelles. nih.gov It is anticipated that polymers incorporating the this compound moiety would exhibit similar self-assembly behavior, forming core-shell structures where the hydrophobic octanoate chains form the core and the more hydrophilic polymer backbone forms the corona. buffalo.eduresearchgate.netmdpi.com

The table below provides an overview of the expected self-assembly behavior.

| Polymer Architecture | Driving Force for Self-Assembly | Expected Morphology in Aqueous Media | Influencing Factors |

| Amphiphilic block copolymers with a poly(this compound) segment | Hydrophobic interactions of the octanoate chains | Core-shell micelles, with an octanoate core and a hydrophilic corona. buffalo.eduresearchgate.netmdpi.com | Block copolymer composition, chain length, and solvent system. rsc.org |

| Polymers with pendant this compound groups | Aggregation of the hydrophobic octanoate side chains | Formation of nano- to micro-sized aggregates or micelles. nih.govresearchgate.netnih.govrsc.orgfao.org | Density and length of the fatty acid side chains. rsc.orgfao.org |

Analytical Methodologies for Structural Elucidation and Purity Assessment

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the structural elucidation of 3-Chloro-2-hydroxypropyl octanoate (B1194180), offering detailed insights into its atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural confirmation of 3-Chloro-2-hydroxypropyl octanoate. Both ¹H and ¹³C NMR provide precise information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In a typical ¹H NMR spectrum of a related compound, 3-chloro-1,2-propanediol (B139630), the protons on the carbon backbone show distinct signals. researchgate.net For this compound, one would expect to observe multiplets for the protons on the chloromethyl group (CH₂Cl) and the hydroxymethine group (CHOH), as well as the methylene (B1212753) group attached to the ester oxygen (OCH₂). The long alkyl chain of the octanoate moiety would present a series of overlapping signals, with the terminal methyl group appearing as a distinct triplet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is predictive and based on analogous structures.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| CH₂Cl | 3.6 - 3.8 | Doublet of doublets |

| CHOH | 4.0 - 4.2 | Multiplet |

| OCH₂ | 4.1 - 4.3 | Multiplet |

| CH₂COO | 2.3 - 2.4 | Triplet |

| (CH₂)₅ | 1.2 - 1.7 | Multiplet |

| CH₃ | 0.8 - 0.9 | Triplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is predictive and based on analogous structures.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 173 - 175 |

| CHOH | 68 - 72 |

| OCH₂ | 65 - 69 |

| CH₂Cl | 45 - 48 |

| CH₂COO | 33 - 35 |

| (CH₂)₅ | 22 - 32 |

| CH₃ | 13 - 15 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

The most prominent features in the IR spectrum of this compound would be a strong absorption band corresponding to the C=O (carbonyl) stretch of the ester group, typically appearing around 1740 cm⁻¹. Another key feature is a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H (hydroxyl) stretching vibration. The C-Cl (chloro) stretching vibration would be observed in the fingerprint region, usually between 600 and 800 cm⁻¹. The C-O stretching of the ester and alcohol, as well as C-H stretching and bending vibrations of the alkyl chain, would also be present.

Table 3: Characteristic IR Absorption Bands for this compound This table is based on characteristic functional group frequencies.

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

| O-H (alcohol) | Stretching, broad | 3200 - 3600 |

| C-H (alkane) | Stretching | 2850 - 3000 |

| C=O (ester) | Stretching, strong | ~1740 |

| C-O (ester) | Stretching | 1150 - 1250 |

| C-Cl (alkyl halide) | Stretching | 600 - 800 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation pattern. In electron ionization (EI) mode, the molecule is ionized and fragmented, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

The molecular ion peak [M]⁺ would be expected, although it may be weak or absent in some cases. The isotopic pattern of the molecular ion would be characteristic of a chlorine-containing compound, with the [M+2]⁺ peak being approximately one-third the intensity of the [M]⁺ peak due to the natural abundance of the ³⁷Cl isotope. Common fragmentation pathways would include the loss of the chlorine atom, the hydroxyl group, and cleavage of the ester bond, leading to characteristic fragment ions. For instance, a fragment corresponding to the octanoyl cation would be a prominent peak.

Table 4: Expected Key Mass Spectrometry Fragments for this compound This table is predictive and based on common fragmentation patterns.

| Fragment Ion | Description |

| [M]⁺ and [M+2]⁺ | Molecular ion with isotopic pattern for chlorine |

| [M-Cl]⁺ | Loss of a chlorine atom |

| [M-H₂O]⁺ | Loss of a water molecule |

| [C₈H₁₅O]⁺ | Octanoyl cation |

| [C₃H₆ClO]⁺ | Chlorohydroxypropyl fragment |

Chromatographic Separation and Quantification

Chromatographic techniques are indispensable for assessing the purity of this compound and for quantifying its concentration, as well as identifying and quantifying any impurities.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the method of choice for determining the purity of this compound and for its quantitative analysis. A reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase (such as C18) and a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).

Detection can be achieved using a variety of detectors. Since this compound lacks a strong chromophore, a universal detector like a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) would be suitable. internationaljournalssrg.orgsielc.com For quantitative analysis, a calibration curve is constructed by analyzing standards of known concentration. The purity of a sample is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Table 5: Typical HPLC Parameters for the Analysis of Related Compounds This table is illustrative and based on methods for similar analytes.

| Parameter | Typical Value/Condition |

| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detector | Refractive Index (RI) or Evaporative Light Scattering (ELSD) |

| Injection Volume | 10 - 50 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique ideal for identifying and quantifying volatile impurities in this compound. Potential impurities could include residual starting materials or by-products from the synthesis process.

In GC-MS, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a mass spectrum for each component. This allows for the positive identification of impurities by comparing their mass spectra to library databases. For related compounds, GC-MS has been effectively used to determine impurities such as epichlorohydrin (B41342) and 1,3-dichloropropanol. nih.govresearchgate.net

Table 6: Typical GC-MS Parameters for Impurity Analysis of Related Compounds This table is illustrative and based on methods for similar analytes.

| Parameter | Typical Value/Condition |

| Column | Capillary column (e.g., DB-5ms, HP-5ms) |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Temperature Program | Ramped from a low initial temperature to a high final temperature |

| Detector | Mass Spectrometer (in Electron Ionization mode) |

| Mass Range | 40 - 400 amu |

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering dramatic increases in resolution, speed, and sensitivity compared to conventional High-Performance Liquid Chromatography (HPLC). researchgate.net This technique utilizes columns with sub-2 µm particle sizes, which allows for operation at higher pressures and flow rates, resulting in sharper and more resolved peaks. orientjchem.orgresearchgate.net The core principle of UPLC is based on the van Deemter equation, which demonstrates that smaller particle sizes lead to increased efficiency and resolution. researchgate.net

In the context of analyzing this compound, UPLC is an invaluable tool for purity assessment. It can effectively separate the main compound from impurities and by-products that may be present from its synthesis, such as 1,3-dichloropropanol and epichlorohydrin. googleapis.com The high resolving power of UPLC enables the detection and quantification of even trace-level impurities, which is crucial for quality control.

A typical UPLC system for the analysis of this compound would consist of a binary or quaternary solvent manager, a sample manager, a column heater, and a detector, most commonly a photodiode array (PDA) or a mass spectrometer (MS). The choice of column and mobile phase is critical for achieving optimal separation. For a moderately polar compound like this compound, a reversed-phase column (e.g., C18) with a mobile phase gradient of water and a polar organic solvent like acetonitrile or methanol would be appropriate.

The enhanced sensitivity and speed of UPLC also make it suitable for high-throughput screening and method development. researchgate.net When coupled with mass spectrometry (UPLC-MS), it provides not only retention time data but also mass-to-charge ratio information, which is highly specific and allows for definitive identification of the compound and any related substances. nih.gov

Table 1: Comparison of Typical HPLC and UPLC System Parameters

| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |

| Particle Size | 3 - 5 µm | < 2 µm |

| Column Dimensions | 4.6 mm x 150/250 mm | 2.1 mm x 50/100 mm |

| Operating Pressure | 2000 - 6000 psi | 10,000 - 15,000 psi |

| Flow Rate | 1 - 2 mL/min | 0.2 - 0.5 mL/min |

| Analysis Time | 10 - 30 min | 1 - 5 min |

| Solvent Consumption | High | Low |

| Resolution | Good | Excellent |

| Sensitivity | Good | Excellent |

This table presents a generalized comparison. Actual parameters may vary based on the specific application.

Advanced Characterization of Related Polymeric Systems

When this compound is used as a monomer or functionalizing agent in the synthesis of polymers, a different set of analytical techniques is required to characterize the resulting macromolecular structures and their assemblies in solution.

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of small particles and molecules in suspension or solution. fraunhofer.demdpi.com It is particularly useful for characterizing polymeric aggregates, micelles, and nanoparticles that may be formed from polymers derived from this compound. The technique works by measuring the time-dependent fluctuations in the intensity of scattered light, which are caused by the Brownian motion of the particles. youtube.com

The diffusion coefficient of the particles is calculated from the correlation function of the intensity fluctuations. youtube.com The hydrodynamic radius (R_h) of the particles is then determined using the Stokes-Einstein equation. DLS can provide information on the average particle size, the polydispersity index (PDI) which indicates the width of the size distribution, and the presence of multiple populations of particles. This is critical for understanding the stability and behavior of polymeric formulations in various media. mdpi.com

Table 2: Illustrative DLS Data for a Polymeric Nanoparticle System

| Parameter | Value |

| Z-Average Hydrodynamic Diameter (d.nm) | 150 |

| Polydispersity Index (PDI) | 0.15 |

| Number Mean Diameter (d.nm) | 135 |

| Volume Mean Diameter (d.nm) | 145 |

| Intensity Mean Diameter (d.nm) | 155 |

This table shows example data that could be obtained from a DLS experiment. The Z-average is the intensity-weighted mean hydrodynamic size.

While DLS provides information about the size of particles in their solvated state, Transmission Electron Microscopy (TEM) offers direct visualization of the morphology, size, and structure of individual nanostructures in their dry state. researchgate.net For polymeric systems derived from this compound that form nanoparticles, nanocapsules, or other nanostructures, TEM is an indispensable tool for morphological characterization.

In a TEM experiment, a beam of electrons is transmitted through an ultrathin specimen. The interaction of the electrons with the sample forms an image that is magnified and focused onto an imaging device, such as a fluorescent screen or a CCD camera. The resulting micrograph provides detailed information about the shape (e.g., spherical, rod-like), size distribution, and internal structure of the nanostructures. researchgate.net For instance, it can reveal whether a nanoparticle has a core-shell structure or a homogeneous composition.

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a technique that separates molecules based on their hydrodynamic volume in solution. nih.gov When coupled with a light scattering detector, specifically Multi-Angle Light Scattering (MALS), it becomes a powerful tool for determining the absolute molar mass and molar mass distribution of polymers. rsc.orgnih.gov

In an SEC-MALS experiment, the polymer sample is first separated by the SEC column. The eluent then passes through the MALS detector, which measures the intensity of light scattered by the polymer molecules at multiple angles. harvard.edu Simultaneously, a concentration detector, such as a refractive index (RI) detector, measures the concentration of the polymer in each fraction. rsc.org

By combining the light scattering intensity and concentration data, the absolute weight-average molar mass (M_w) can be calculated for each eluting slice without the need for column calibration with polymer standards of the same composition. nih.govosti.gov This is particularly advantageous for novel polymers where such standards are not available. The technique also provides the number-average molar mass (M_n) and the polydispersity index (Đ = M_w/M_n), which is a measure of the breadth of the molar mass distribution. rsc.org

Table 3: Example Molar Mass Data from SEC-MALS Analysis of a Polymer

| Parameter | Value |

| Number-Average Molar Mass (M_n) | 25,000 g/mol |

| Weight-Average Molar Mass (M_w) | 35,000 g/mol |

| Z-Average Molar Mass (M_z) | 48,000 g/mol |

| Polydispersity Index (Đ) | 1.4 |

| Hydrodynamic Radius (R_h) | 10 nm |

This table provides an example of the type of data obtained from an SEC-MALS experiment for a synthetic polymer.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound, with the chemical formula C₁₁H₂₁ClO₃, elemental analysis provides experimental verification of the mass percentages of carbon, hydrogen, and chlorine. This is a crucial step in confirming the identity and purity of a newly synthesized batch of the compound.

The analysis is typically performed using an automated elemental analyzer. A small, precisely weighed amount of the sample is combusted in a furnace at high temperature in the presence of oxygen. The combustion products, such as carbon dioxide, water, and hydrogen chloride, are then separated and quantified by various detection methods, such as thermal conductivity or infrared spectroscopy. The results are then used to calculate the percentage of each element in the original sample.

Table 4: Theoretical vs. Experimental Elemental Composition of this compound (C₁₁H₂₁ClO₃)

| Element | Theoretical Mass % | Experimental Mass % (Example) |

| Carbon (C) | 56.28% | 56.25% |

| Hydrogen (H) | 9.02% | 9.05% |

| Chlorine (Cl) | 15.10% | 15.05% |

| Oxygen (O) | 20.45% | 20.55% (by difference) |

The theoretical values are calculated from the molecular formula. The experimental values are examples and would be subject to instrumental error.

A close agreement between the theoretical and experimentally determined elemental composition provides strong evidence for the structural integrity and purity of the this compound sample.

Mechanistic Investigations of Chemical Reactivity and Transformations

Reaction Kinetics of 3-Chloro-2-hydroxypropyl octanoate (B1194180)

The formation of 3-chloro-2-hydroxypropyl octanoate typically proceeds through the ring-opening of an epoxide, such as epichlorohydrin (B41342), by octanoic acid. The kinetics of this reaction are influenced by several factors, including temperature, catalyst, and the nature of the solvent.

The reaction of epichlorohydrin with carboxylic acids, such as acetic acid in aprotic solvents, has been found to follow a kinetic law where the observed rate constant is dependent on the catalyst concentration. researchgate.net Studies on similar systems, such as the reaction of epichlorohydrin with acetic acid catalyzed by triethylamine (B128534), have shown that the reaction is first order with respect to both the epoxide and the catalyst, and zero order with respect to the carboxylic acid. researchgate.net This suggests that the rate-determining step involves the interaction of the epoxide and the catalyst.

For the synthesis of related compounds like 3-chloro-2-hydroxypropyl-trimethylammonium chloride from epichlorohydrin, the reaction time is typically in the range of 1.5 to 4.5 hours. google.com

The activation parameters for the ring-opening reaction of epichlorohydrin provide insight into the transition state of the reaction. For the acetolysis of epichlorohydrin catalyzed by triethylamine in a binary solvent mixture of epichlorohydrin and tetrahydrofuran, the following activation parameters have been determined: researchgate.net

Activation Parameters for the Acetolysis of Epichlorohydrin

| Parameter | Value |

|---|---|

| ΔH²‡ (kJ/mol) | 48 - 72 |

| –ΔS²‡ (J/mol·K) | 100 - 176 |

These values are characteristic of SN2-like mechanisms. researchgate.net The enthalpy of activation (ΔH‡) indicates the energy barrier that must be overcome for the reaction to occur, while the entropy of activation (ΔS‡) provides information about the degree of order in the transition state compared to the reactants. The negative value for the entropy of activation suggests a more ordered transition state, which is consistent with a bimolecular reaction.

The reaction temperature is a critical parameter, with a range of 5°C to 40°C being suitable for the synthesis of similar chlorohydrin compounds. google.com Higher temperatures can lead to the formation of undesirable byproducts. google.com

Hydrolytic Stability and Degradation Pathways in Aqueous Media

The stability of this compound in aqueous environments is primarily dictated by the hydrolysis of its ester linkage. This process can be influenced by pH and can lead to the formation of various degradation products.

The formation of this compound from epichlorohydrin and octanoic acid is a ring-opening reaction. Under certain conditions, particularly basic conditions, the reverse reaction can occur, leading to the formation of a glycidyl (B131873) ester through ring closure. This interconversion is a known pathway for related chlorohydrins. The reaction of epichlorohydrin with trimethylammonium hydrochloride in an aqueous medium is a well-established method for forming 3-chloro-2-hydroxypropyl trimethylammonium chloride, and the interconversion of this chlorohydrin and its corresponding epoxide is dependent on pH. googleapis.com

The rate of hydrolysis of esters is significantly influenced by pH. Both acidic and basic conditions can catalyze the cleavage of the ester bond. libretexts.orgchemguide.co.uk

Acid-Catalyzed Hydrolysis : In acidic solutions, the hydrolysis of an ester is a reversible reaction. The ester is heated with an excess of water containing a strong acid catalyst. chemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification) : In the presence of a base, such as sodium hydroxide, the hydrolysis of an ester is an irreversible reaction that goes to completion. The products are the salt of the carboxylic acid and the alcohol. libretexts.org

The general stability of esters can be enhanced by controlling the moisture levels and the pH of the environment. carbodiimide.com For instance, the hydrolytic degradation of poly(3-hydroxyoctanoate), a polyester (B1180765) with a similar alkyl chain, is well-documented. nih.gov The rate of hydrolysis of halogenated aliphatic compounds is also influenced by the strength of the bond to the leaving group and steric interactions. viu.ca

Computational Chemistry and Quantum Chemical Calculations

Computational chemistry, particularly quantum chemical methods like Density Functional Theory (DFT), provides a powerful tool for investigating the reactivity and transformation mechanisms of molecules like this compound at an electronic level. mdpi.com

These computational approaches can be used to model the reaction pathways, determine the structures of transition states, and calculate activation energies and other thermodynamic parameters. rsc.org For example, DFT calculations can elucidate the chemical reactivity and site selectivity of a molecule by analyzing its molecular electrostatic potential map.

While specific quantum chemical calculations for this compound are not widely available in the literature, the principles of these methods are well-established for studying related systems. For instance, DFT has been used to study the mechanism of SN2 reactions and the reactivity of cocrystals. mdpi.comrsc.org Such studies can provide insights into the electronic properties that govern the reactivity of the ester and chloro- a-hydroxypropyl moieties within the molecule.

Density Functional Theory (DFT) for Active Site Identification

Density Functional Theory is a powerful computational method used to investigate the electronic structure of molecules, which in turn governs their reactivity. For the precursors involved in the formation of this compound, such as glycerol (B35011), acylglycerols, and chloride ions, DFT can pinpoint the most probable sites for chemical attack. This is achieved by calculating various electronic properties.

Key indicators of reactivity derived from DFT include the distribution of electron density, molecular electrostatic potential (MESP), and frontier molecular orbitals (HOMO and LUMO). The MESP map, for instance, reveals the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. In a precursor like a mono- or diacylglycerol, the hydroxyl groups and the carbonyl oxygen of the ester are identified as nucleophilic sites, prone to attack by electrophiles or interaction with positive ions. Conversely, the carbon atoms of the glycerol backbone, particularly the one bearing the hydroxyl group, can become electrophilic and susceptible to nucleophilic attack by a chloride ion. researchgate.net

Theoretical studies on glycerol decomposition have demonstrated that DFT can effectively model the thermochemistry and kinetics of bond-breaking events (C-C, C-O, O-H), providing a fundamental understanding of which sites are most susceptible to transformation under thermal stress. bohrium.comrsc.orgresearchgate.net Calculations can determine properties like orbital energies, charge distributions, and reaction energy barriers which are crucial for predicting reactivity.

Table 1: Conceptual DFT-Calculated Reactivity Descriptors for Glycerol Precursor This table illustrates the type of data DFT calculations provide to identify active sites on a glycerol molecule, a core component in the formation of this compound.

| Atomic Site (Glycerol) | Calculated Property | Implication for Reactivity |

| Oxygen of primary -OH | High Negative Electrostatic Potential | Nucleophilic site; prone to protonation or interaction with cations. |

| Carbon C1/C3 | Positive Partial Charge | Electrophilic site; susceptible to nucleophilic attack (e.g., by Cl⁻). |

| Oxygen of secondary -OH | High Negative Electrostatic Potential | Nucleophilic site. |

| Carbon C2 | Less Positive Partial Charge | Less electrophilic compared to C1/C3. |

This table is a conceptual representation based on established DFT principles.

Modeling of Reaction Mechanisms and Transition States

The formation of 3-MCPD esters, including the octanoate variant, is believed to proceed through several complex reaction pathways, especially at the high temperatures used in oil refining. acs.org DFT, often combined with a polarizable continuum model to simulate the solvent environment, has been instrumental in proposing and evaluating these mechanisms. researchgate.netresearchgate.net

Theoretical calculations have been used to investigate two primary proposed mechanisms for the initial chlorination of glycerol:

Direct SN2 Chlorination : This pathway involves a direct nucleophilic attack by a chloride ion on one of the terminal carbon atoms of the glycerol backbone, displacing a hydroxyl group. researchgate.net

Cyclic Acyloxonium Ion Intermediate : In acylglycerols, a neighboring ester group can participate in the displacement of a hydroxyl group, forming a cyclic acyloxonium ion. This highly reactive intermediate is then opened by a nucleophilic attack from a chloride ion. researchgate.netresearchgate.net This can lead to the formation of both 2- and 3-MCPD esters.

DFT is crucial for modeling these pathways by calculating the potential energy surface for the entire reaction. This involves determining the geometries and energies of the reactants, products, any intermediates, and, most importantly, the transition states that connect them. The energy of the transition state determines the activation energy (energy barrier) of a reaction step, allowing chemists to predict which pathway is kinetically favored. nih.gov For example, DFT calculations have shown that the initial chlorination of glycerol to form 3-MCPD can occur even without a catalyst. researchgate.netresearchgate.net Furthermore, studies on the thermal decomposition of glycerol have used DFT to calculate the free energy barriers for competing reaction channels, demonstrating the method's predictive power. nih.gov

Table 2: Role of DFT in Evaluating Proposed Mechanistic Steps for 3-MCPD Ester Formation

| Proposed Mechanistic Step | Information Provided by DFT Calculations | Significance |

| Nucleophilic attack by Cl⁻ on glycerol backbone | Geometry and energy of the SN2 transition state; calculated activation energy. | Determines the kinetic feasibility of direct chlorination. researchgate.net |

| Formation of cyclic acyloxonium ion | Stability of the cyclic ion intermediate; energy barrier for its formation. | Evaluates the likelihood of the participation of a neighboring ester group. researchgate.net |

| Ring-opening of acyloxonium ion | Transition state energies for attack at different carbon atoms. | Predicts the ratio of 2-MCPD and 3-MCPD ester isomers formed. |

| Free radical intermediate formation | Energies of radical species and transition states for their reaction with chlorine. | Assesses the viability of proposed free-radical pathways under high-temperature conditions. acs.org |

Prediction of Interaction Strengths

The formation and stability of this compound are influenced by various intermolecular interactions, including those with catalysts, ions, and other molecules in the reaction medium. DFT provides a quantitative understanding of these interactions by calculating binding and interaction energies.

For instance, the formation of 3-MCPD esters from triacylglycerols has been shown experimentally to be catalyzed by iron ions (Fe²⁺ and Fe³⁺). acs.org While the precise mechanism is complex, possibly involving the promotion of free radicals, DFT can be employed to model the interaction between the iron ions and the acylglycerol. acs.org By calculating the binding energy and analyzing the resulting electronic structure, researchers can understand how the catalyst activates the substrate molecule.

Similarly, the interaction between the chloride anion and the lipid precursors is fundamental to the reaction. High-level quantum chemical calculations, including DFT, are used to elucidate the interplay between ions and lipid headgroups. acs.org These calculations can determine preferred interaction distances and quantify the strength of the ion-lipid complex, providing insights that are not always accurately captured by classical models. acs.org This is critical for understanding how the chloride ion approaches the glycerol backbone to initiate the nucleophilic substitution reaction.

Table 3: Representative Interaction Energies Calculated via Quantum Chemistry This table illustrates how computational methods can quantify the strength of interactions relevant to the formation of this compound.

| Interacting Species | Type of Interaction | Method | Calculated Interaction Energy (Example) |

| Ca²⁺ and Lipid Headgroup Dimer | Ion-Dipole, Coordination | Ab initio / DFT | ~ -110 to -130 kcal/mol acs.org |

| Na⁺ and Lipid Headgroup Dimer | Ion-Dipole, Coordination | Ab initio / DFT | ~ -60 to -70 kcal/mol acs.org |

| Protein Residue and Lipid | Hydrogen Bonding, van der Waals | Molecular Dynamics with QM/MM | Variable (e.g., -5 to -15 kcal/mol) |

| Metal Catalyst and Substrate | Coordination, Covalent | Density Functional Theory | System-dependent |

Note: The values are illustrative examples from studies on ion-lipid interactions to demonstrate the outputs of such calculations; specific values for the 3-MCPD ester formation system require dedicated studies.

Future Research Directions and Emerging Applications in Chemical Science

Development of Sustainable Synthesis Routes

The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes. For 3-Chloro-2-hydroxypropyl octanoate (B1194180), a key area of future research lies in the development of eco-friendly synthesis methods. A promising approach is the use of enzymatic catalysis, particularly with lipases. chemrxiv.orgnih.gov Lipases are known to catalyze esterification and transesterification reactions with high selectivity and under mild conditions, reducing the need for harsh chemicals and high energy input. nih.gov

One potential sustainable route involves the lipase-catalyzed reaction between octanoic acid or its simple esters and 3-chloro-1,2-propanediol (B139630). Research into the kinetic resolution of racemic chlorohydrins using lipases, such as those from Candida antarctica (Lipase B), has shown high enantioselectivity in producing chiral chlorohydrin building blocks. chemrxiv.org This enzymatic approach could be adapted for the synthesis of enantiomerically pure 3-Chloro-2-hydroxypropyl octanoate, which is crucial for applications in pharmaceuticals and other life sciences.

Furthermore, the use of renewable feedstocks is a cornerstone of sustainable chemistry. Glycerol (B35011), a byproduct of biodiesel production, can be converted to epichlorohydrin (B41342), a key precursor for this compound. google.com Research into optimizing the conversion of glycerol and integrating it with enzymatic esterification processes will be vital for creating a fully sustainable production pipeline.

Exploration of Novel Derivatization Strategies

The reactivity of the chlorine and hydroxyl groups on the propyl chain of this compound makes it an excellent platform for synthesizing a variety of new molecules. Future research will undoubtedly focus on exploring novel derivatization strategies to create compounds with tailored properties.

One significant area is the synthesis of quaternary ammonium (B1175870) salts. google.comgoogle.comsigmaaldrich.com By reacting the chloro group with tertiary amines, a range of cationic surfactants and antimicrobial agents can be produced. The resulting compounds would possess both the hydrophobic characteristics of the octanoate chain and the cationic nature of the quaternary ammonium headgroup, making them suitable for applications in detergents, fabric softeners, and biocides.

Another avenue for derivatization is the reaction of the hydroxyl group. This could involve esterification with other fatty acids to create mixed diesters with unique physical properties, or etherification to introduce different functional groups. These modifications could lead to the development of novel emulsifiers, lubricants, and plasticizers.

Advanced Material Science Applications of this compound-Derived Polymers

The presence of a polymerizable group or the potential to introduce one via derivatization makes this compound a valuable monomer for creating functional polymers. A closely related compound, 3-chloro-2-hydroxypropyl methacrylate (B99206), has been used to synthesize polymeric microspheres. researchgate.net These microspheres, with their reactive chloropropyl functionality, can be further modified, for instance by attaching long-chain amines to create stationary phases for chromatography. researchgate.net

Following this precedent, polymers derived from this compound could find applications in advanced materials. For example, polymerization of a methacrylated derivative of this compound could lead to the formation of novel hydrophobic polymers with reactive sites along the chain. These polymers could be used as coatings, adhesives, or as a matrix for controlled release systems.

Furthermore, the synthesis of polyesters incorporating the 3-hydroxyoctanoate (B1259324) structure has been demonstrated, albeit with a different substitution pattern. researchgate.net This suggests the potential for creating biodegradable polyesters from monomers derived from this compound. Such materials would be of great interest for applications in packaging, agriculture, and biomedical devices.

Computational Design and Optimization of Related Molecules for Specific Chemical Functions

Computational chemistry offers powerful tools for designing and optimizing molecules with specific functionalities, thereby reducing the need for extensive trial-and-error experimentation. In the context of this compound and its derivatives, computational methods can be employed to predict their properties and guide synthetic efforts.

For instance, quantum chemical calculations can be used to understand the reactivity of the different functional groups and to model the reaction pathways for derivatization. This can help in selecting the most appropriate reagents and conditions to achieve a desired product. While specific computational studies on this compound are not widely reported, the application of such methods to similar functionalized molecules is a growing field.

Molecular dynamics simulations could be used to study the self-assembly of surfactant derivatives in solution, predicting the formation of micelles and other aggregates. This would be invaluable for designing effective emulsifiers and detergents. Similarly, simulations could be used to model the interaction of polymeric materials derived from this compound with other substances, aiding in the design of materials with specific binding or release properties.

Investigating Environmental Transformation Products and Their Pathways

Understanding the environmental fate of chemicals is crucial for ensuring their sustainability. For this compound, a key research direction is the investigation of its environmental transformation products and the pathways through which they are formed.

Given its structure as a fatty acid ester, it is anticipated that the primary biodegradation pathway will involve the enzymatic hydrolysis of the ester bond. researchgate.netresearchgate.net This would release octanoic acid and 3-chloro-1,2-propanediol. Both of these products are known to be biodegradable. Octanoic acid is a naturally occurring fatty acid that can be metabolized by a wide range of microorganisms through the β-oxidation pathway. researchgate.net

The degradation of 3-chloro-1,2-propanediol has also been studied, with some microorganisms capable of utilizing it as a carbon source. The degradation pathway typically involves dehalogenation to form glycerol, which is then readily metabolized. However, the specific microorganisms and enzymes involved in the degradation of this compound and its primary breakdown products would need to be identified and characterized. This research will be essential for assessing the environmental impact of this compound and ensuring its safe use.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-chloro-2-hydroxypropyl octanoate, and how can side-product formation be minimized?

- Methodology : The compound can be synthesized via esterification of octanoic acid with 3-chloro-1,2-propanediol. Key steps include:

- Using polar solvents (e.g., acetone) to enhance reaction efficiency and selectivity .

- Controlling reaction temperature (60–80°C) to minimize hydrolysis of the chloro group.

- Employing catalytic agents like tetrabutylammonium bromide to reduce side products (e.g., glycidyl derivatives) .

- Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using GC-MS with isobutyl ester derivatization for enhanced sensitivity .

Q. How can researchers accurately quantify trace levels of this compound in biological matrices?

- Methodology :

- Derivatization : Use isobutanol transesterification instead of methanol to improve volatility control and reduce analyte loss during sample preparation. This increases sensitivity by ~20-fold compared to methyl esterification .

- GC-MS Parameters :

- Column: DB-5MS (30 m × 0.25 mm, 0.25 µm).

- Detection: Selected ion monitoring (SIM) at m/z 127.1 (unlabeled octanoate) and m/z 131.1 (13C4-labeled octanoate) to avoid baseline interference .

- Validation : Achieve a lower limit of quantification (LLOQ) of 0.43 µM with <15% inter-day variability .

Advanced Research Questions

Q. How do structural modifications (e.g., chloro vs. hydroxy groups) influence the compound’s metabolic interactions in microbial systems?

- Case Study : In Mycobacterium tuberculosis, octanoate esters are critical for glycolipid biosynthesis. Enzymatic studies show that sugar octanoyltransferases (OctT) preferentially esterify glucosylglycerate (GG) and diglucosylglycerate (DGG) intermediates, suggesting specificity for octanoate moieties .

- Experimental Design :

- Synthesize analogs (e.g., 3-bromo-2-hydroxypropyl octanoate) and compare enzymatic transfer efficiency using LC-MS/MS.

- Use knockout strains to assess the role of OctT in fatty acid metabolism .

Q. What analytical strategies resolve discrepancies in octanoate enrichment data derived from different derivatization methods?

- Challenge : Methyl esterification may yield inconsistent results due to low sensitivity and baseline noise in GC-MS chromatograms .

- Resolution :

- Cross-validate results using isobutyl ester derivatization (higher m/z fragments) and stable isotope dilution assays (e.g., 13C4-octanoate).

- Apply multivariate statistical models to account for matrix effects in plasma samples .

Q. How does the chloro-hydroxypropyl moiety affect the compound’s acid-base behavior in physiological environments?

- Stewart Analysis : In comparative studies with sodium octanoate, the chloro-hydroxypropyl group increases the strong ion difference (SIDa) to 36.2 ± 2.5 mEq/L vs. 33.2 ± 4.2 mEq/L for sodium chloride, altering electrochemical gradients in biological systems .

- Methodological Note : Use potentiometric titrations and NMR to assess pKa shifts induced by the chloro substituent .

Data Interpretation and Contradictions

Q. How should researchers address conflicting reports on the cytotoxicity of chloro-hydroxypropyl esters?

- Evidence Synthesis :

- Contradiction : Some studies report low cytotoxicity (e.g., PAC-1 = 2.1 mg/m³), while others highlight risks from chloro-substituted byproducts .

- Resolution :

- Conduct structure-activity relationship (SAR) studies to isolate toxicity contributors (e.g., free chloro groups vs. ester stability).

- Use in vitro assays (e.g., MTT) with human cell lines under controlled exposure conditions .

Q. Why do GC-MS methods for octanoate analysis show variability in sensitivity across laboratories?

- Root Cause : Differences in derivatization protocols (e.g., methyl vs. isobutyl esterification) and column aging effects.

- Standardization :

- Adopt isobutyl esterification as a gold standard for trace analysis.

- Perform daily calibration with 13C-labeled internal standards .

Interdisciplinary Applications

Q. Can this compound serve as a precursor for glycidyl ester synthesis in polymer chemistry?

- Synthetic Pathway : React with basic carbonate compounds (e.g., Na2CO3) in polar solvents to yield glycidyl esters. Key factors:

- Temperature control (40–60°C) to prevent epoxide ring opening.

- Catalyst selection (e.g., phase-transfer catalysts) to achieve >90% conversion .